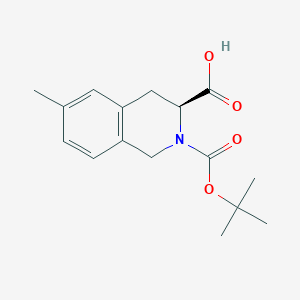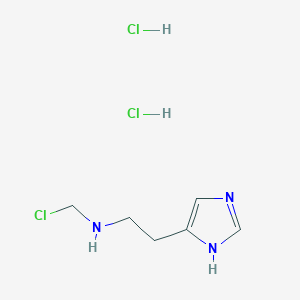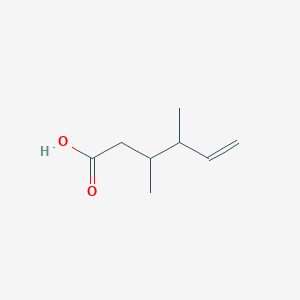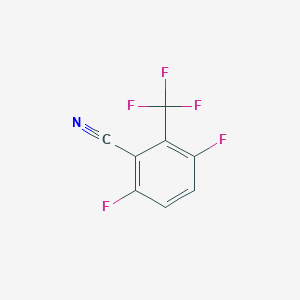![molecular formula C23H20N2O B12838080 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is a heterocyclic compound that features both benzimidazole and allyloxyphenyl moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole core is known for its biological activity, making this compound a promising candidate for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyloxyphenyl Group: The allyloxy group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a phenol derivative.
Benzylation: The final step involves the benzylation of the benzimidazole nitrogen using benzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The allyloxy group can undergo oxidation to form epoxides or other oxidized derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is likely related to its interaction with biological macromolecules. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The allyloxyphenyl group may enhance the compound’s binding affinity or selectivity for specific targets.
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the allyloxy and benzyl groups.
2-(4-Methoxyphenyl)-1-benzyl-1H-benzo[d]imidazole: Similar structure but with a methoxy group instead of an allyloxy group.
1-Benzyl-2-(4-hydroxyphenyl)-1H-benzo[d]imidazole: Contains a hydroxy group instead of an allyloxy group.
Uniqueness: 2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole is unique due to the presence of both the allyloxy and benzyl groups, which may confer distinct chemical and biological properties. The allyloxy group can participate in additional chemical reactions, potentially leading to novel derivatives with unique activities.
Propiedades
Fórmula molecular |
C23H20N2O |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-benzyl-2-(4-prop-2-enoxyphenyl)benzimidazole |
InChI |
InChI=1S/C23H20N2O/c1-2-16-26-20-14-12-19(13-15-20)23-24-21-10-6-7-11-22(21)25(23)17-18-8-4-3-5-9-18/h2-15H,1,16-17H2 |
Clave InChI |
DGGOPSZBKRLXHG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)



![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)





![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
